molecular formula C20H23ClN2O3S B2798226 4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide CAS No. 1005297-17-5

4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide

Cat. No.: B2798226
CAS No.: 1005297-17-5
M. Wt: 406.93
InChI Key: JUWDDXLRZQMPND-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide ( 1005297-17-5) is a synthetic benzamide derivative of interest in chemical and pharmaceutical research . It has a molecular formula of C20H23ClN2O3S and a molecular weight of 406.93 g/mol . The compound features a 4-tert-butylbenzamide group linked to an aniline ring that is further substituted with a chlorine atom and a 1,1-dioxo-1lambda6,2-thiazolidinyl moiety . This structure combines a lipophilic tert-butyl group with a polar sulfonamide-containing ring, making it a valuable intermediate for exploring structure-activity relationships in drug discovery campaigns. Compounds with the 1,1-dioxo-1,2-thiazolidinyl (isothiazolidine-1,1-dioxide) group are often investigated for their potential to interact with biological targets, as such moieties are common in medicinal chemistry for optimizing pharmacokinetic profiles and target engagement . Furthermore, structural analogues featuring the tert-butylphenyl group have been researched for their antimicrobial properties against resistant bacterial strains, highlighting the potential of this chemical scaffold in developing novel therapeutic agents . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-20(2,3)15-7-5-14(6-8-15)19(24)22-16-9-10-17(21)18(13-16)23-11-4-12-27(23,25)26/h5-10,13H,4,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWDDXLRZQMPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide typically involves multiple steps. One common approach is the reaction of 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide exhibit significant anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, thiazolidinone compounds have been reported to target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Thiazolidinone derivatives have demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Pharmacological Applications

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiazolidinone derivatives, including the compound . These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering new avenues for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science Applications

Polymer Chemistry
The compound's unique structural features allow it to be utilized in the synthesis of novel polymers with specific properties. Research into polymer composites incorporating thiazolidinone derivatives indicates enhanced mechanical strength and thermal stability, making them suitable for applications in packaging and construction materials .

Case Studies

StudyFindingsApplication
Study on Anticancer ActivityDemonstrated significant inhibition of breast cancer cell linesCancer therapeutics
Antimicrobial Activity AssessmentShowed effectiveness against E. coli and S. aureusAntimicrobial agents
Neuroprotection ResearchReduced oxidative stress markers in neuronal culturesNeuroprotective drugs
Polymer Composite DevelopmentImproved tensile strength in polymer blendsMaterial science

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Benzamide/Amide Substituent Phenyl Ring Substituents Molecular Weight Reported Activity Synthesis Method Reference
Target Compound 4-tert-butyl 4-Cl, 3-(1,1-dioxothiazolidinyl) Not specified Not reported Likely HBTU/DIPEA-mediated coupling
N-[4-chloro-3-(1,1-dioxothiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide 4-trifluoromethyl 4-Cl, 3-(1,1-dioxothiazolidinyl) Not specified Not reported Not specified
4-tert-butyl-N-(4-chloro-3-methoxyphenyl)benzamide 4-tert-butyl 4-Cl, 3-OCH3 Not specified Not reported Nickel-catalyzed reductive carbonylation (44% yield)
Vismodegib (2-chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide) 4-methylsulfonyl 4-Cl, 3-pyridinyl 421.3 SMO antagonist (Ki = 12.2 ± 1.7 nM) Not specified
N-[4-chloro-3-(1,1-dioxothiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide 3-(4-methoxyphenyl)propanamide 4-Cl, 3-(1,1-dioxothiazolidinyl) 408.899 Not reported Not specified

Key Observations:

The 1,1-dioxothiazolidinyl group is a conserved feature in the target compound and analogues, suggesting a role in target binding. In contrast, vismodegib’s pyridinyl substituent enables π-stacking interactions critical for SMO inhibition .

Synthetic Approaches: The target compound likely employs amide coupling reagents like HBTU/DIPEA (as in ), whereas ’s analogue uses nickel-catalyzed reductive aminocarbonylation, yielding 44% after purification .

Biological Activity

4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14_{14}H18_{18}ClN2_{2}O3_{3}S
  • Molecular Weight : 331.5 g/mol
  • CAS Number : 874788-21-3

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Cancer Cell Growth : Research indicates that the compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth. For instance, it has been shown to affect the activity of ABC transporters, which are implicated in drug resistance in cancer therapies .
  • Anti-Angiogenic Properties : The compound may also exhibit anti-angiogenic effects, blocking the formation of new blood vessels that supply tumors. This is crucial for limiting tumor growth and metastasis .
  • Regulation of Nitric Oxide Synthase : Some studies suggest that it may influence the activity of nitric oxide synthase, which plays a role in vascular function and could be relevant in conditions like hypertension and cardiovascular diseases .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Cancer Cell InhibitionIn vitro assays on colorectal cancer cellsSignificant reduction in cell viability at concentrations ≥ 25 nM
Anti-AngiogenesisIn vivo mouse modelsDecreased vascularization in tumor tissues
Regulation of Nitric Oxide SynthaseBiochemical assaysAltered expression levels of nitric oxide synthase enzymes

Case Studies

Several case studies have highlighted the efficacy of this compound in specific contexts:

  • Colorectal Cancer : A study demonstrated that treatment with this compound resulted in a marked decrease in tumor size and cell proliferation rates in mouse models of colorectal cancer. The underlying mechanism was linked to its ability to inhibit ABCC10-mediated drug efflux, enhancing the efficacy of co-administered chemotherapeutics like paclitaxel .
  • Endometriosis Models : Another study explored its effects on endometriotic lesions, revealing that the compound suppressed lesion growth by inhibiting angiogenesis through modulation of EphB4 signaling pathways .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
Optimizing synthesis requires systematic variation of reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) often enhance reaction rates but may promote side reactions. Lower temperatures (0–25°C) are preferred for sensitive intermediates .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while non-polar solvents (e.g., toluene) minimize unwanted hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures purity >95%. Monitor via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
  • Catalysts : Use coupling agents like EDC/HOBt for amide bond formation to suppress racemization .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and enzyme sources (recombinant vs. native). For example, IC₅₀ discrepancies in kinase inhibition may reflect differing ATP concentrations .
  • Compound Purity : Validate purity via HPLC (>99%) and LC-MS to exclude impurities (e.g., dechlorinated byproducts) that alter bioactivity .
  • Structural Confirmation : Use X-ray crystallography (e.g., orthorhombic P212121 space group) to confirm stereochemistry, as incorrect assignments can mislead mechanistic interpretations .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl δ 1.3 ppm; thiazolidin-dioxo δ 3.5–4.0 ppm). 2D experiments (COSY, HSQC) resolve aromatic coupling .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 463.12 [M+H]⁺) and detects fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction (e.g., a = 6.0171 Å, b = 15.3120 Å) provides absolute configuration .

Advanced: What experimental strategies elucidate the mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Conduct time-dependent assays (e.g., pre-incubation with enzyme) to distinguish competitive vs. non-competitive inhibition. Calculate Ki using Lineweaver-Burk plots .
  • Molecular Docking : Use software (AutoDock Vina) to model interactions with catalytic residues (e.g., hydrogen bonding with Ser/Thr kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (hydrophobic) vs. enthalpy-driven (H-bond) interactions .

Advanced: How does solvent polarity affect synthesis yield and purity?

Methodological Answer:

SolventPolarity IndexYield (%)Purity (%)Key Observation
DMF6.47892High solubility, risk of dimethylamine side products
Toluene2.46588Limited solubility but fewer side reactions
Acetonitrile5.87295Optimal for SNAr reactions at 80°C

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Amide Hydrolysis : Occurs in protic solvents (e.g., H₂O/THF). Mitigate by using anhydrous conditions and molecular sieves .
  • Oxidation of Thiazolidine : Prevent by degassing solvents and conducting reactions under N₂ .
  • Chlorine Displacement : Use mild bases (K₂CO₃ vs. NaOH) to avoid nucleophilic aromatic substitution at the 4-chloro position .

Advanced: How do computational methods complement experimental data in studying reactivity?

Methodological Answer:

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiazolidin-dioxo group (LUMO = -1.8 eV) is electrophilic .
  • MD Simulations : Model solvation effects (e.g., water vs. DMSO) to explain solubility trends .
  • QSAR Models : Corrogate substituent effects (e.g., tert-butyl lipophilicity) with logP values (~3.5) to optimize bioavailability .

Basic: Which analytical methods assess post-synthesis purity?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/H₂O gradient, 1 mL/min) with UV detection at 254 nm. Retention time ~8.2 min .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C: 58.12%, H: 4.89%, N: 6.03%) .
  • TGA/DSC : Confirm thermal stability (decomposition >200°C) and melting point (mp 168–170°C) .

Advanced: How to design experiments analyzing thermal stability under storage conditions?

Methodological Answer:

  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., 5% impurity at 6 months vs. 1% initially) .
  • TGA : Measure weight loss (1–2% at 100°C indicates residual solvent; 10% at 220°C suggests decomposition) .
  • XRD Post-Storage : Compare crystallinity (e.g., reduced peak intensity indicates amorphization) .

Advanced: How to study stereoelectronic effects of substituents on bioactivity?

Methodological Answer:

  • X-Ray Crystallography : Resolve electron density maps to identify resonance-assisted H-bonds (e.g., C=O⋯H–N interactions) .
  • Hammett Analysis : Correlate σ values of substituents (e.g., -Cl σ_p = 0.23) with IC₅₀ to quantify electronic effects .
  • Fluorescence Quenching : Probe π-stacking interactions using tryptophan residues in target enzymes .

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